2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Overview
Description
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to target enzymes like cyclooxygenase (cox) and protein kinases .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the activity of their target enzymes, leading to various downstream effects . For instance, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are involved in inflammation .
Biochemical Pathways
4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine may affect several biochemical pathways. As a pyrimidine derivative, it could potentially influence the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation. Inhibition of this pathway can lead to changes in cell proliferation and inflammation .
Result of Action
Similar pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then reacted with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-d]pyrimidine: Known for its anti-inflammatory and anticancer properties.
Pyrano[2,3-d]pyrimidine: Exhibits antioxidant and antimicrobial activities.
Uniqueness
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other pyrimidine derivatives .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-18-10-5-2-4-9(8-10)14-16-12-7-3-6-11(12)13(15)17-14/h2,4-5,8H,3,6-7H2,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXYUFMZRJIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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